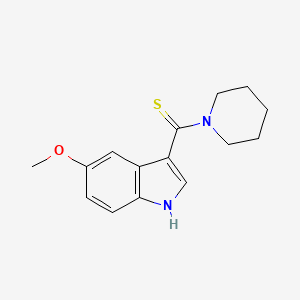
(5-Methoxy-1H-indol-3-yl)(piperidino)methanthion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione has several applications in scientific research, including:
Wirkmechanismus
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of the methoxy group and piperidino group might influence the compound’s interaction with its targets, its solubility, and its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1H-indol-3-yl)(piperidino)methanethione typically involves the reaction of 5-methoxyindole with piperidine and a thiocarbonyl compound under controlled conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for (5-methoxy-1H-indol-3-yl)(piperidino)methanethione are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated temperature control systems, and continuous monitoring to maintain the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature-78°C to 0°C.
Substitution: Various nucleophiles (amines, thiols); reaction temperature0°C to 25°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methoxy-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different functional groups.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: A compound with an indole moiety and additional functional groups, used in different research applications.
Uniqueness
(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione is unique due to its combination of an indole ring with a piperidino and methanethione group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biologische Aktivität
The compound (5-methoxy-1H-indol-3-yl)(piperidino)methanethione is a derivative of indole, a structure known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈N₂OS
- Molecular Weight : 274.38 g/mol
Biological Activity Overview
Research indicates that compounds with indole structures often exhibit significant biological activities, including:
- Antimicrobial properties
- Neuropharmacological effects
- Anticancer activity
- Serotonin Receptor Modulation : Indole derivatives often interact with serotonin receptors, particularly the 5-HT receptors, which are implicated in mood regulation and cognitive functions. This interaction can lead to antidepressant and anxiolytic effects .
- Antimicrobial Action : Some indole derivatives have demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .
- Cytotoxicity : Certain studies have shown that indole derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
Pharmacological Studies
A study investigating the synthesis and biological evaluation of 5-methoxy-indole derivatives found that compounds with piperidine substitutions exhibited enhanced binding affinity to serotonin receptors, particularly the 5-HT6 receptor, which is associated with cognitive enhancement and memory improvement .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of related indole compounds. For instance, derivatives showed effective inhibition against MRSA with Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL . The presence of methoxy groups on the indole ring was crucial for enhancing this activity.
Case Studies
Eigenschaften
IUPAC Name |
(5-methoxy-1H-indol-3-yl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-11-5-6-14-12(9-11)13(10-16-14)15(19)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYKMZMAHCBBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














